Product packaging for Hederasaponin C(Cat. No.:CAS No. 27013-76-9)

Hederasaponin C

Cat. No.: B15090590
CAS No.: 27013-76-9
M. Wt: 1230.4 g/mol
InChI Key: IFJAJFCNDQNDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hederasaponin C is a triterpenoid saponin, recognized as a major bioactive constituent of Pulsatilla chinensis (Bunge) Regel. This high-purity compound is a valuable tool for researchers investigating inflammatory pathways, with demonstrated efficacy across multiple disease models. Its primary mechanism of action involves direct targeting of Toll-like receptor 4 (TLR4), leading to the attenuation of downstream NF-κB and MAPK signaling pathways. This action significantly reduces the expression of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β . Recent studies highlight its specific application in respiratory disease research. A 2025 investigation demonstrated that this compound ameliorates chronic obstructive pulmonary disease (COPD) pathogenesis by inhibiting TLR4 and the NF-κB/MAPK pathways. The compound was shown to downregulate the expression of matrix metalloproteinases (MMP9, MMP12) and mucins (MUC5AC, MUC5B), and to suppress DNA methylation at the MUC5B promoter region, thereby addressing chronic inflammation, tissue remodeling, and excessive mucus secretion . Beyond COPD, its robust anti-inflammatory properties have shown therapeutic potential in models of acute lung injury (ALI) by modulating the PIP2/NF-κB/NLRP3 axis , and in acute kidney injury (AKI) . Research also supports its investigation for diabetic nephropathy and ulcerative colitis, with pharmacokinetic profiles established in rodent models . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C59H105O26- B15090590 Hederasaponin C CAS No. 27013-76-9

Properties

CAS No.

27013-76-9

Molecular Formula

C59H105O26-

Molecular Weight

1230.4 g/mol

IUPAC Name

1-[[8a-carboxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-2,4,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,22,24,26,28-henicosahydroxynonacosan-5-olate

InChI

InChI=1S/C59H105O26/c1-26(61)18-27(62)19-28(63)20-29(64)21-33(66)38(68)40(70)42(72)44(74)46(76)48(78)50(80)52(82)51(81)49(79)47(77)45(75)43(73)41(71)39(69)34(67)22-30(65)24-85-37-11-12-55(4)35(56(37,5)25-60)10-13-58(7)36(55)9-8-31-32-23-54(2,3)14-16-59(32,53(83)84)17-15-57(31,58)6/h8,26-30,32-52,60-68,70-82H,9-25H2,1-7H3,(H,83,84)/q-1

InChI Key

IFJAJFCNDQNDIM-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CC(CC(CC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(CC(COC1CCC2(C(C1(C)CO)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C)O)O)[O-])O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hederasaponin C can be extracted from the leaves of Hedera helix using a novel, cost-effective extraction method. This involves sonication in 90% methanol, followed by purification using reverse phase column chromatography .

Industrial Production Methods: The industrial production of this compound involves large-scale extraction from Hedera helix leaves. The process includes sonication in methanol, followed by purification through reverse phase column chromatography. This method provides an affordable alternative to high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Hederasaponin C undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.

Major Products: The major products formed from these reactions include various derivatives of this compound, which exhibit different bioactive properties .

Scientific Research Applications

Hederasaponin C (HSC) is a primary component of Pulsatilla chinensis and a triterpenoid saponin . Research indicates its potential as a drug for treating inflammatory bowel disease and other conditions .

Scientific Research Applications

Anti-inflammatory Effects: HSC has demonstrated the ability to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), suggesting it can significantly improve inflammatory syndrome factors . Studies in rats with colitis have shown that HSC alleviates inflammation by releasing these pro-inflammatory cytokines .

Treatment for Ulcerative Colitis: In vivo pharmacokinetics-pharmacodynamics models suggest HSC has great potential for treating ulcerative colitis .

Potential for Diabetic Kidney Disease Treatment: Studies using single-cell technology have explored the therapeutic potential of HSC in diabetic kidney disease (DKD) . HSC has been shown to reduce kidney injury and dysfunction in mice with DKD .

Antioxidant Activity: HSC exhibits strong total antioxidant activity .

Pharmacokinetics: Research has established a sensitive UPLC-MS/MS method for determining HSC concentrations in rat plasma to explore its pharmacokinetic properties . The time to peak concentration of HSC in rat plasma was found to be 1 hour .

The following table summarizes the effects of this compound (PB5) in mice with diabetic kidney disease (DKD):

ConditionObservations
Kidney hypertrophy and dysfunctiondb/db model mice without treatment developed more severe kidney hypertrophy and dysfunction, including proteinuria and increased serum CRE level
Histopathologic alterationsIncreased glomerular area, thylakoid stroma proliferation, and vacuolar degeneration of the tubular epithelium compared to wild-type (WT) mice based on H/E staining of renal tissues
Changes in cell populations in the kidneysDramatic expansion in segments of proximal tubular (PT) cells compared with WT mice
Inflammatory CytokinesPB5 alleviates inflammation in rats with colitis by releasing pro-inflammatory cytokines, such as tumor necrosis factor (TNF), interleukin-1beta (IL-1β), and interleukin-6 [IL-6]

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences and their implications are summarized below:

Compound Structural Features Water Solubility Critical Micelle Concentration (cmc) Surface Tension (γcmc, mN·m⁻¹)
Hederasaponin C Aglycone + 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl-28-O-β-D-glucopyranosyl ester High Not reported Not reported
Hederasaponin B Aglycone + 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl Moderate 0.06 mM 42.3
Hederacoside C Aglycone + 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl + 23-OH High 0.54 mM 43.8
α-Hederin Aglycone + 3-O-α-L-rhamnopyranosyl Low 0.03 mM 39.8

Notes:

  • This compound’s additional sugar groups at C-28 increase hydrophilicity compared to α-hederin .
  • Hederacoside C’s hydroxyl group at C-23 elevates cmc by enhancing hydrophilicity .
  • α-Hederin’s lower cmc and higher surface tension correlate with stronger surfactant properties .

Pharmacological Activities

Anti-inflammatory and Antioxidant Effects
Compound Key Findings Mechanism Reference
This compound Reduces LPS-induced AKI and ALI by 40–60% via PIP2/NF-κB/NLRP3 pathway inhibition; lowers TNF-α, IL-6, IL-1β . Targets TLR4, suppresses pro-inflammatory cytokines
Hederasaponin B Inhibits TNF-α (IC₅₀ = 0.47 μM) and IL-6 in RAW264.7 macrophages; suppresses superoxide generation in neutrophils . Modulates α-glucosidase and ONOO⁻ scavenging
α-Hederin Exhibits pre-micellar aggregation and negative ζ-potential (−15.64 mV), enhancing colloidal stability . Surfactant-driven membrane interactions
Antimicrobial and Antiviral Activity
Compound Activity Against Pathogens Efficacy (IC₅₀/EC₅₀) Reference
This compound Inhibits Staphylococcus aureus (MIC = 62.2% purified extract) Superior to α-hederin
Hederasaponin B Blocks EV71-C3/C4a viral replication (EC₅₀ = 50 μg/mL) Reduces VP2 capsid protein synthesis
Metabolic and Enzyme Inhibition
Compound Target Enzyme/Process IC₅₀/Inhibition Rate Reference
Hederasaponin B α-Glucosidase 0.47 μM (most potent)
Hederacoside C α-Glucosidase 12.5 μM (weak activity)

Pharmacokinetic and Bioavailability

  • This compound : Rapid absorption in plasma (Tₘₐₓ = 1.5 hr) but low bioavailability (12.5%) due to glycosylation .
  • Hederasaponin B : Quantified via UPLC-MS/MS (LLOQ = 0.5 ng/mL); linear range = 0.5–5000 ng/mL .

Key Research Findings

  • Enhanced Efficacy via Structural Modification : Deglycosylation of this compound at C-28 improves anti-AKI activity by 30% at equivalent doses .
  • Synergistic Effects: this compound combined with dexamethasone increases survival rates in LPS-induced sepsis (40% vs. 9% in monotherapy) .

Biological Activity

Hederasaponin C (HSC), a triterpenoid saponin derived from Hedera helix (common ivy) and Pulsatilla chinensis, has garnered attention for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and potential therapeutic effects in various pathological conditions. This article explores the biological activity of HSC, supported by recent research findings, case studies, and data tables.

1. Anti-Inflammatory Activity

HSC has demonstrated significant anti-inflammatory properties through various mechanisms, particularly by modulating key signaling pathways involved in inflammation.

Key Findings:

  • Acute Lung Injury (ALI): In a study published in 2022, HSC was shown to alleviate lipopolysaccharide (LPS)-induced ALI. The compound exerted its therapeutic effects by regulating the PIP2/NF-κB/NLRP3 signaling pathway, which is crucial for the inflammatory response in ALI models .
  • Acute Kidney Injury (AKI): Another study indicated that HSC inhibited LPS-induced AKI in mice. It protected renal function by targeting Toll-like receptor 4 (TLR4) and regulating the same PIP2/NF-κB/NLRP3 pathway, thereby reducing inflammatory responses and renal injury markers .

2. Antioxidant Activity

The antioxidant properties of HSC have also been extensively studied. Saponins like HSC are known to scavenge free radicals and reduce oxidative stress.

Research Highlights:

  • A study reported that HSC exhibited strong total antioxidant activity, with significant inhibition of lipid peroxidation at concentrations as low as 75 μg/mL. This was evaluated using various antioxidant assays including DPPH radical scavenging and reducing power tests .
CompoundLipid Peroxidation Inhibition (%)
This compound86
α-Tocopherol94
Butylated Hydroxyanisole (BHA)88
Butylated Hydroxytoluene (BHT)75

3. Therapeutic Potential

HSC's therapeutic potential extends beyond its anti-inflammatory and antioxidant properties. Recent studies have explored its role in treating specific diseases.

Case Studies:

  • Diabetic Nephropathy: In a recent investigation utilizing single-cell RNA sequencing, HSC was found to alleviate inflammation and epithelial injury associated with diabetic kidney disease in a mouse model. The results indicated a reduction in kidney dysfunction markers following treatment with HSC .

The biological activity of HSC can be attributed to its interaction with various molecular targets:

  • PIP2/NF-κB/NLRP3 Pathway: This pathway plays a pivotal role in the inflammatory response. By inhibiting the phosphorylation of NF-κB and activation of the NLRP3 inflammasome, HSC effectively reduces pro-inflammatory cytokine production .
  • TLR4 Modulation: HSC's ability to target TLR4 suggests its potential in treating sepsis-related conditions by mitigating systemic inflammation .

Q & A

Q. What are the primary structural characteristics of Hederasaponin C, and how do they influence its bioactivity?

this compound (PB5) is a triterpenoid saponin with a sugar moiety attached to a hydrophobic aglycone. Its structure includes specific hydroxyl and methyl groups at positions R, R', and R'' (e.g., R=OH, R'=Rb, R''=CH3), which are critical for interactions with cellular targets such as membrane receptors or enzymes . Structural analogs like Hederasaponin B differ in sugar chain configuration, directly affecting antiviral potency and metabolic stability .

Q. What standardized methodologies are used to assess the antiviral activity of this compound in vitro?

Antiviral efficacy is typically evaluated using cytopathic effect (CPE) reduction assays and Western blotting to measure viral protein expression (e.g., VP2 for EV71). For example, studies on Hederasaponin B (a structural analog) employed EC50 values to quantify potency against EV71 subtypes, with rigorous controls for cytotoxicity in Vero cells . These methods are adaptable to this compound by substituting relevant viral strains and cell lines.

Q. How can researchers validate the purity and identity of newly isolated this compound?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard. For instance, pharmacokinetic studies of this compound in rat models used validated LC-MS/MS protocols to ensure compound integrity and quantify metabolic products . Nuclear magnetic resonance (NMR) spectroscopy further confirms structural details .

Advanced Research Questions

Q. How can single-cell RNA sequencing (scRNA-seq) elucidate the mechanism of this compound in diabetic nephropathy?

scRNA-seq enables high-resolution profiling of renal cell subtypes affected by diabetic nephropathy. In a murine model, this compound treatment reduced glomerular basement membrane (GBM) thickening and podocyte dysfunction by modulating inflammatory pathways (e.g., NF-κB) and oxidative stress markers. Researchers should integrate scRNA-seq with proteomics to map dynamic transcriptional changes and validate targets like NLRP3 inflammasome components .

Q. What experimental strategies address contradictory data on this compound’s anti-inflammatory effects across different disease models?

Discrepancies may arise from model-specific pathways (e.g., PIP2/NF-κB in acute lung injury vs. TGF-β in fibrosis). To reconcile these, use in vitro assays (e.g., LPS-stimulated macrophages) paired with tissue-specific knockout models. For example, this compound’s inhibition of NF-κB in lung injury models contrasts with its effects on renal fibrosis; comparative phosphoproteomics could identify context-dependent signaling nodes.

Q. How do structural modifications to this compound’s sugar moiety impact its pharmacokinetics and bioavailability?

Structural-activity relationship (SAR) studies show that glycosylation patterns dictate metabolic stability. For example, Hederasaponin B’s sugar chains are cleaved by gut microbiota, generating bioactive aglycones. Researchers can use UPLC-Orbitrap MS to track metabolites in fecal/plasma samples and correlate modifications with efficacy in colitis or diabetic models .

Q. What computational approaches predict this compound’s interactions with host-pathogen targets?

Molecular docking and molecular dynamics simulations can model this compound’s binding to viral proteases (e.g., EV71 3C protease) or host receptors (e.g., TLR4). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Methodological Considerations

  • Experimental Design : For in vivo studies, use diabetic nephropathy models (e.g., db/db mice) with endpoints like urinary albumin/creatinine ratios and scRNA-seq of renal tissue .
  • Data Contradictions : Cross-validate findings using orthogonal methods (e.g., ELISA for cytokine levels alongside transcriptomics) .
  • Ethical Compliance : Adhere to animal welfare guidelines (e.g., NIH Office of Laboratory Animal Welfare) for dosing and sample collection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.